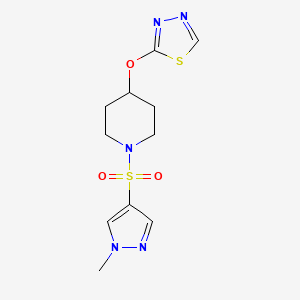

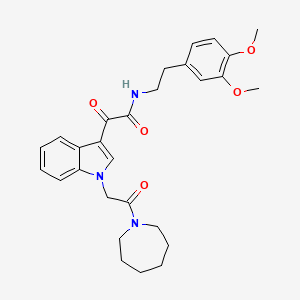

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide" is a derivative that falls within the class of isoxazole and oxadiazole compounds. These derivatives are known for their biological activities, which include muscle relaxant, anticonvulsant, and anticancer properties. The isoxazole and oxadiazole moieties are crucial for the biological activity of these compounds .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the preparation of substituted propanamide derivatives, as seen in the synthesis of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides . Similarly, the synthesis of oxadiazole derivatives can involve multiple steps, including transformations from acids to esters, hydrazides, and then to the final oxadiazole scaffolds, as demonstrated in the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . These processes often involve nucleophilic substitution reactions and are confirmed by spectral and elemental analysis.

Molecular Structure Analysis

The molecular structure of isoxazole and oxadiazole derivatives is confirmed using techniques such as 1H and 13C NMR, and mass spectrometry . The presence of the isoxazolyl and oxadiazolyl groups is essential for the biological activity of these compounds, and the structural confirmation is a critical step in the synthesis process.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include transformations of acids to esters and hydrazides, followed by the formation of oxadiazole rings . Additionally, the preparation of isoxazole derivatives may involve the use of optical isomers, which can exhibit different potencies in biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their hydrophobicity, which has been found to correlate with muscle relaxant activity . The compounds' inhibitory potential against enzymes, such as urease, is evaluated through in vitro studies, and their binding affinities are confirmed through in silico studies . The cytotoxicity towards cell membranes is also assessed to determine the therapeutic potential of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is involved in various chemical synthesis processes, indicating its utility in creating diverse chemical structures. It has been used in the synthesis of trifluoromethyltriazoles through reactions with different types of cumulative double bonds, including alkyl isothiocyanate, isocyanate, and carbodiimide. This process leads to regioselectively forming corresponding trifluoromethylthiadiazoline, -oxadiazoline, and -triazoline. Such cycloadducts form through a stepwise path involving addition followed by intramolecular cyclization, demonstrating the compound's reactivity and utility in synthesizing complex molecules with potential biological activities (Tanaka et al., 1987).

Biological Activities and Applications

The compound is part of research studies exploring its potential in biological applications, particularly as scaffolds for drug development. Novel indole-based hybrid oxadiazole scaffolds have been synthesized, incorporating N-(substituted-phenyl)butanamides to evaluate their urease inhibitory potential. Such molecules have shown significant inhibitory potential, suggesting their applicability in therapeutic agent design against urease-related disorders (Nazir et al., 2018).

Furthermore, derivatives of isoxazole, including N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide, have been prepared and evaluated for their muscle relaxant and anticonvulsant activities. Among them, specific derivatives exhibited selective activities, underscoring the significance of structural variations in modulating biological effects and the potential for developing new therapeutic agents based on this chemical framework (Tatee et al., 1986).

Antimicrobial and Antifungal Properties

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity. This highlights the compound's role in developing new antimicrobial agents, addressing the need for novel treatments against resistant bacterial strains (Khalid et al., 2016).

Eigenschaften

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-12(7-9-22-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-21-11/h1-6,8H,7,9H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBJVTPNBKUEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)